Dbibb

Descripción general

Descripción

DBIBB is a specific nonlipid agonist of the type 2 G protein-coupled receptor for lysophosphatidic acid (LPA2). It mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis . This compound is considered a potential agent for mitigating acute radiation syndrome caused by high-dose γ-radiation to the hematopoietic and gastrointestinal system .

Synthesis Analysis

A novel method for synthesizing this compound has been developed. In this method, saccharin is replaced singly by 1,4-dibromobutane, reacted with 1,8-naphthalimide, hydrolyzed by sodium hydroxide, and finally acidified by hydrochloric acid to obtain this compound . This new synthesis route is shorter, milder, and simpler than previously reported approaches .Molecular Structure Analysis

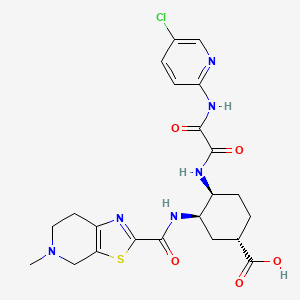

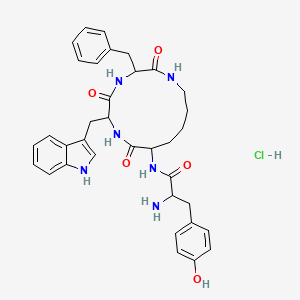

The molecular formula of this compound is C23H20N2O6S . The average mass is 452.480 Da and the monoisotopic mass is 452.104218 Da .Chemical Reactions Analysis

The synthesis of this compound involves a reaction with 1,4-dibromobutane and 1,8-naphthalimide, followed by hydrolysis with sodium hydroxide and acidification with hydrochloric acid .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO, with a solubility of ≥ 100 mg/mL . The storage conditions for this compound are -20°C for 3 years for the powder form, and -80°C for 6 months and -20°C for 1 month for the solvent .Aplicaciones Científicas De Investigación

Agente Antirradiación

Dbibb ha sido identificado como un agente antirradiación prometedor {svg_1}. Es un excelente candidato en la lucha contra el daño causado por la radiación nuclear {svg_2}. This compound es un agonista lipídico del receptor de ácido lisofosfolípido 2 {svg_3}, que juega un papel crucial en la protección contra el daño por radiación {svg_4}.

Mitigación de la Apoptosis Inducida por Radiación

Se ha encontrado que this compound mitiga la apoptosis inducida por radiación {svg_5}. Ayuda a reducir la muerte celular causada por la exposición a altos niveles de radiación ionizante {svg_6}.

Protección Contra la Pérdida de Criptas

Además de mitigar la apoptosis inducida por radiación, this compound también protege contra la pérdida de criptas {svg_7}. Las criptas son estructuras glandulares ubicadas dentro de los intestinos, y su pérdida puede provocar graves complicaciones para la salud {svg_8}.

Aumento de la Proliferación Celular

Se ha encontrado que this compound aumenta la proliferación celular {svg_9}. Esto significa que puede estimular las células a dividirse y multiplicarse, un proceso crucial en el crecimiento y el desarrollo {svg_10}.

Protección Contra el Daño del ADN

This compound puede proteger las células de la piel embrionaria de ratón del daño del ADN inducido por la radiación {svg_11}. Esto es particularmente importante ya que el daño del ADN puede provocar mutaciones y cáncer {svg_12}.

Mejora de la Tasa de Supervivencia de las Células Sanguíneas e Intestinales

Se ha encontrado que this compound mejora la tasa de supervivencia de las células sanguíneas e intestinales expuestas a la radiación {svg_13}. Este es un hallazgo significativo ya que estas células son particularmente sensibles a la radiación {svg_14}.

Tratamiento del Síndrome de Radiación Agudo

This compound es prometedor para convertirse en el primer fármaco capaz de tratar el síndrome de radiación agudo causado por los altos niveles de radiación liberados por las explosiones nucleares {svg_15}. Este síndrome es una enfermedad grave que ocurre cuando el cuerpo recibe una alta dosis de radiación, generalmente en un corto período de tiempo {svg_16}.

Protección Contra la Radiación Nuclear

This compound ha sido identificado como un prometedor candidato a fármaco que protege contra la exposición a la radiación de la lluvia radiactiva {svg_17}. Esto es particularmente relevante en el contexto de desastres nucleares, como el desastre de Fukushima en 2011 {svg_18}.

Mecanismo De Acción

Target of Action

Dbibb, also known as 2-[4-(1,3-dioxo-1H,3Hbenzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid, is a non-lipid agonist of the lysophospholipid acid receptor 2 (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in protecting against radiation-induced cell death .

Mode of Action

This compound interacts with its primary target, LPA2, and acts as a specific non-lipid agonist . This interaction triggers a series of cellular responses that help mitigate the effects of radiation .

Biochemical Pathways

The activation of LPA2 by this compound influences several biochemical pathways. Lysophospholipid acid (LPA), the natural ligand for LPA2, is a key precursor in the early phase of biosynthesis of eukaryotic cell phospholipids and an intermediate product of glycerol phospholipid metabolism . LPA has various effects on cell growth, proliferation, differentiation, and cell information and is crucial in maintaining the body’s normal physiology in the development of various pathological processes .

Pharmacokinetics

It’s known that this compound can be administered even days after exposure to high levels of ionizing radiation .

Result of Action

This compound mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis . It dose-dependently attenuates radiation-induced DNA damage in mouse embryo fibroblasts (MEFs) expressing LPA2 . It also increases the survival of mice suffering from hematopoietic acute radiation syndrome after total-body irradiation .

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6S/c26-21-17-10-5-7-15-8-6-11-18(20(15)17)22(27)25(21)14-4-3-13-24-32(30,31)19-12-2-1-9-16(19)23(28)29/h1-2,5-12,24H,3-4,13-14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLJNARIJSROOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the mechanism of action of DBIBB?

A: this compound exerts its effects by selectively binding to and activating LPA2, a G protein-coupled receptor. This activation triggers downstream signaling pathways, leading to various cellular responses. For example, in the context of radiation injury, this compound has been shown to enhance DNA repair mechanisms, reduce apoptosis, and promote cell survival.

Q2: What are the potential therapeutic applications of this compound?

A: Research suggests that this compound holds promise in mitigating both gastrointestinal and hematopoietic acute radiation syndromes. Studies show it can protect intestinal crypt cells, enhance the survival of hematopoietic progenitors, and improve overall survival in irradiated mice. Additionally, this compound has demonstrated efficacy in reducing allergic airway inflammation in a mouse model of asthma, suggesting its potential in treating inflammatory lung diseases.

Q3: How does this compound impact endothelial barrier function, and what is the significance of this effect in septic acute lung injury?

A: this compound has been shown to protect against vascular endothelial permeability, a hallmark of septic acute lung injury. This protective effect is mediated through the activation of the LPA-LPA2 signaling pathway, specifically involving PLC-PKC-FAK signaling. By enhancing the expression of tight junction proteins like ZO-1 and claudin-5, as well as adherens junction protein VE-cadherin, this compound helps maintain endothelial barrier integrity. This mechanism suggests a potential therapeutic strategy for mitigating lung injury in sepsis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)